ethyl (3S)-3-amino-3-(2-methylphenyl)propanoate hydrochloride
Overview
Description
Ethyl (3S)-3-amino-3-(2-methylphenyl)propanoate hydrochloride is a useful research compound. Its molecular formula is C12H18ClNO2 and its molecular weight is 243.73 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl (3S)-3-amino-3-(2-methylphenyl)propanoate hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₈ClNO₂
- Molecular Weight : 243.73 g/mol
- Classification : Amino acid derivative, specifically an ethyl ester of 3-amino-3-(2-methylphenyl)propanoic acid.
The hydrochloride form of this compound enhances its solubility in aqueous environments, making it suitable for various biological applications and pharmaceutical formulations.
Biological Activity Overview
This compound exhibits a range of biological activities, primarily related to neuropharmacology. Key areas of interest include:
- Antidepressant Activity : The compound may modulate serotonin levels, contributing to mood enhancement and potential therapeutic effects in depression.
- Analgesic Effects : Preliminary studies suggest interactions with pain pathways, indicating potential analgesic properties.
- Neurotransmitter Interaction : It has been studied for its effects on serotonin and dopamine systems, which are critical in mood regulation and pain perception.
The specific mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses have emerged based on current research:
- Receptor Binding : The compound may interact with various neurotransmitter receptors, influencing their activity and leading to altered neurotransmission.
- Enzyme Modulation : It might inhibit or activate specific enzymes involved in neurotransmitter metabolism or signaling pathways.
- Hydrophobic Interactions : The presence of the 2-methylphenyl group could facilitate hydrophobic interactions with protein targets, enhancing binding affinity and specificity .
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound:
- Neuropharmacological Studies : Research indicates that compounds with similar structures have shown promise in treating neurological disorders by affecting serotonin and dopamine pathways. For example, studies on related amino acid derivatives have demonstrated significant antidepressant and analgesic activities in animal models .
- Binding Affinity Studies : Interaction studies have highlighted the compound's potential to bind effectively to various receptors involved in mood regulation and pain response. These studies are crucial for understanding its pharmacodynamics.
Comparative Analysis
The following table summarizes key compounds related to this compound and their respective biological activities:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
Ethyl (3S)-3-amino-3-(2-methylphenyl)propanoate HCl | C₁₂H₁₈ClNO₂ | Antidepressant, analgesic effects |
Ethyl (3S)-3-amino-3-(4-methylphenyl)propanoate HCl | C₁₂H₁₈ClNO₂ | Potential neuroprotective effects |
Ethyl (3S)-3-amino-3-(4-fluorophenyl)propanoate HCl | C₁₂H₁₈ClFNO₂ | Enzyme inhibition, protein interactions |
Properties
IUPAC Name |
ethyl (3S)-3-amino-3-(2-methylphenyl)propanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-15-12(14)8-11(13)10-7-5-4-6-9(10)2;/h4-7,11H,3,8,13H2,1-2H3;1H/t11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZIASODXNEIKO-MERQFXBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C1=CC=CC=C1C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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